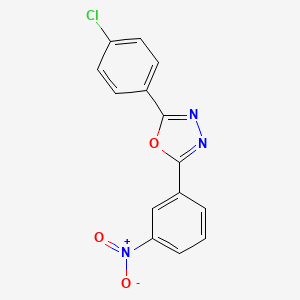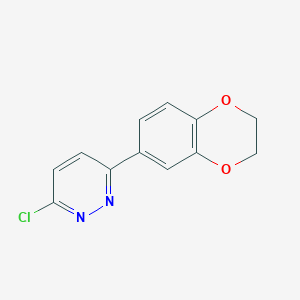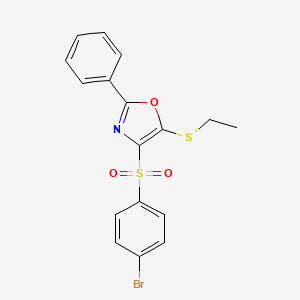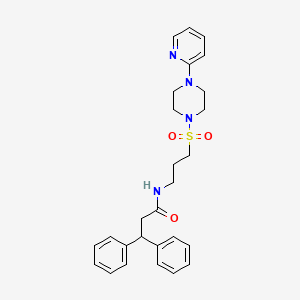![molecular formula C14H14ClFN4O B2808380 2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-fluorobenzamide CAS No. 1797975-65-5](/img/structure/B2808380.png)
2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-fluorobenzamide
カタログ番号:
B2808380
CAS番号:
1797975-65-5
分子量:
308.74
InChIキー:
MVKHISTXFCGGIN-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . Pyrimidine derivatives have been found to exhibit a wide range of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidine derivatives are generally synthesized through reactions involving nucleophilic aromatic substitution . For instance, one method involves the reaction of N2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of H2O/MeOH .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The specific substituents mentioned in the name of the compound would be attached to this ring.Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, often involving the substitution of one of the ring atoms or the addition of a functional group . The specific reactions that this compound would undergo would depend on the conditions and the reagents used.科学的研究の応用
Antipsychotic-Like Effects and PET Tracer Potential
- Application : This compound has been identified as a potent mGluR1 antagonist, showing excellent subtype selectivity and a good pharmacokinetic profile in rats. It exhibits potent antipsychotic-like effects in various animal models. Additionally, its potential as a PET tracer for elucidating mGluR1 functions in humans is noteworthy (Satoh et al., 2009).
Radioligand Synthesis for Brain Imaging
- Application : Novel radioligands have been synthesized for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains. These compounds, including the subject compound, are used for imaging mGluR1 distribution and may have applications in neurological research (Fujinaga et al., 2012).
Fluoroionophore Development for Metal Chelation
- Application : A series of fluoroionophores based on diamine-salicylaldehyde (DS) derivatives, including compounds similar to the subject compound, have been developed for metal chelation. These compounds exhibit specific recognition and binding to metal ions like Zn+2, making them valuable in analytical and bioinorganic chemistry (Hong et al., 2012).
Protein Kinase Inhibitor Development
- Application : Compounds structurally related to the target compound have been synthesized and evaluated as potential protein kinase inhibitors. These compounds could offer new pathways for cancer treatment and other diseases where protein kinase inhibition is therapeutic (Russell et al., 2015).
Antiproliferative Activity
- Application : The subject compound has demonstrated significant antiproliferative activity against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer cell lines. Its potential in cancer research and treatment is substantial (Huang et al., 2020).
将来の方向性
特性
IUPAC Name |
2-chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O/c1-20(2)14-17-6-5-10(19-14)8-18-13(21)11-4-3-9(16)7-12(11)15/h3-7H,8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKHISTXFCGGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmet...
Cat. No.: B2808299
CAS No.: 955711-42-9
2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Cat. No.: B2808300
CAS No.: 23047-94-1
3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine
Cat. No.: B2808301
CAS No.: 878710-85-1
N-(3,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihy...
Cat. No.: B2808304
CAS No.: 1251561-10-0
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2808299.png)


![N-(3,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2808304.png)
![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-methylimidazolidin-2-one](/img/structure/B2808305.png)
![3-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2808307.png)
![2,5-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2808308.png)
![2-Chloro-N-[3-(3,5-dimethoxyphenoxy)propyl]propanamide](/img/structure/B2808310.png)
![2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2808311.png)
![6-Bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2808313.png)
![2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2808315.png)
![2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2808316.png)


